molecular formula C11H6Cl2N2O3 B8699609 5-Chloro-2-(2-chloro-4-nitrophenoxy)pyridine

5-Chloro-2-(2-chloro-4-nitrophenoxy)pyridine

Cat. No. B8699609
M. Wt: 285.08 g/mol
InChI Key: XEQFUSXPYQNRMN-UHFFFAOYSA-N
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Patent
US07880006B2

Procedure details

1,2-Dichloro-4-nitrobenzene (19.2 g), 12.9 g of 5-chloropyridine-2-ol, and 10.4 g of potassium carbonate were added to 50 mL of dimethylacetamide, and the mixture was allowed to react at 90 to 110° C. for 15 hr. The reaction mixture was cooled, ethyl acetate and brine were then added thereto, followed by separation and washing with brine. The ethyl acetate layer was concentrated, and the precipitated crystals were collected by filtration. The filtrate was concentrated, and the crude product thus obtained was purified by column chromatography on silica gel (BW300, manufactured by Fuji Sylysia Chemical Ltd., solvent: n-hexane/ethyl acetate) to give 15.75 g of 5-chloro-2-(2-chloro-4-nitrophenoxy)pyridine (yield 55.2%).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[Cl:11].[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[N:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].CC(N(C)C)=O>[Cl-].[Na+].O.C(OCC)(=O)C>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([O:19][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[Cl:11])=[N:17][CH:18]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Name
Quantity
12.9 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)O
Name
Quantity
10.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 90 to 110° C. for 15 hr
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
followed by separation
WASH
Type
WASH
Details
washing with brine
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (BW300, manufactured by Fuji Sylysia Chemical Ltd., solvent: n-hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.75 g
YIELD: PERCENTYIELD 55.2%
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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